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Compound of Interest

Compound Name: 2-Bromo-4-ethylpyridine

Cat. No.: B014437

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

2-Bromo-4-ethylpyridine is a key heterocyclic building block widely employed in organic
synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its structure,
featuring a pyridine ring substituted with a bromine atom at the 2-position and an ethyl group at
the 4-position, offers a versatile platform for the construction of complex molecular
architectures. The bromine atom serves as a convenient handle for various cross-coupling
reactions, enabling the facile introduction of a wide range of substituents. This document
provides detailed application notes and experimental protocols for the use of 2-Bromo-4-
ethylpyridine in several key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-ethylpyridine is presented in
the table below. This information is essential for its proper handling, storage, and use in
chemical reactions.
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Property Value

CAS Number 54453-91-7

Molecular Formula C7HsBrN

Molecular Weight 186.05 g/mol

Appearance Solid

SMILES CCclcenc(Br)cl

InChl Key JMDIWBIWPAAWHP-UHFFFAOYSA-N

Applications in Organic Synthesis

2-Bromo-4-ethylpyridine is a valuable precursor for a variety of important chemical
transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions
allow for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which
are fundamental in the synthesis of pharmaceuticals and agrochemicals.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an
organohalide and an organoboron compound. 2-Bromo-4-ethylpyridine readily participates in
this reaction with various aryl and heteroaryl boronic acids to yield 2-aryl-4-ethylpyridine
derivatives, which are common scaffolds in medicinal chemistry.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-4-alkylpyridines
with Arylboronic Acids
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Arylbo Cataly Base

] Ligand . Solven Temp. Time Yield
Entry ronic st (equiv.
: (mol%) t (°C) (h) (%)*
Acid (mol%) )
1,4-
Phenylb .
) Pd(dppf K2COs Dioxan
1 oronic - 80-120 12-24 ~81
. )Cl2 (3) (2.0) e/H20
acid
(4:1)
4-
1,4-
Methox .
Pd(dppf K2COs Dioxan
2 yphenyl - 80-120 12-24 ~92
_ )Cl2 (3) (2.0) e/H20
boronic
) (4:1)
acid
4-
1,4-
Chlorop ]
Pd(dppf K2COs Dioxan
3 henylbo - 80-120 12-24 ~80
. )Cl2 (3) (2.0) e/H20
ronic 4:1)
acid
3- 1,4-
Thienyl Pd(dppf K2COs Dioxan
4 i - 80-120 12-24 ~73
boronic  )Cl2 (3) (2.0) e/H20
acid (4:1)

*Yields are based on studies with the analogous 2-bromo-4-methylpyridine and are expected to
be similar for 2-bromo-4-ethylpyridine.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-ethylpyridine with 4-
Methoxyphenylboronic Acid

o Materials:
o 2-Bromo-4-ethylpyridine (1.0 mmol, 1.0 equiv)

o 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
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o [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz) (0.03 mmol, 3
mol%)

o Potassium carbonate (K2COs) (2.0 mmol, 2.0 equiv)

o 1,4-Dioxane (4 mL)

o Water (1 mL)

o Nitrogen or Argon gas

o Schlenk flask and magnetic stir bar

e Procedure:

o To a dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-4-ethylpyridine, 4-
methoxyphenylboronic acid, Pd(dppf)Clz, and K2COs.

o Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or
nitrogen) three times.

o Add the degassed 1,4-dioxane and water via syringe.

o Heat the reaction mixture to 100 °C with vigorous stirring.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

o Dilute the mixture with ethyl acetate and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash column chromatography on silica gel to afford 2-(4-
methoxyphenyl)-4-ethylpyridine.[5]

Workflow for Suzuki-Miyaura Coupling
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Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for
the formation of C-N bonds. This reaction allows for the synthesis of a wide variety of 2-amino-
4-ethylpyridine derivatives from 2-Bromo-4-ethylpyridine and a primary or secondary amine.

[6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines with
Various Amines

Cataly Base

. Ligand . Solven Temp. Time Yield
Entry Amine st (equiv.
(mol%) t (°C) (h) (%)*
(mol%) )
- Pd(OAc  Xantph Cs2CO0s
1 Aniline Toluene 110 12 75-85
)2 (2) os (4) (1.5)
Morphol  Pdz(dba XPhos NaOtBu
2 ] Toluene 100 8 80-95
ine )3 (1.5) 3) 1.4)
Piperidi Pdz(dba XPhos NaOtBu
3 Toluene 100 8 80-95
ne )3 (1.5) 3) 1.4)
Benzyla Pd(OAc BINAP K3POa Dioxan
4 100 16 70-80

mine )2 (2) ©) (2.0) e

*Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates.[2]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-ethylpyridine with
Piperidine
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o Materials:
o 2-Bromo-4-ethylpyridine (1.0 mmol, 1.0 equiv)
o Piperidine (1.2 mmol, 1.2 equiv)
o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (0.015 mmol, 1.5 mol%)
o 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
o Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
o Anhydrous Toluene (5 mL)
o Argon or Nitrogen gas
o Schlenk tube and magnetic stir bar
e Procedure:

o In a glovebox or under a stream of inert gas, add Pdz(dba)s, XPhos, and NaOtBu to a dry
Schlenk tube.

o Add 2-Bromo-4-ethylpyridine and anhydrous toluene.

o Add piperidine via syringe.

o Seal the tube and heat the mixture at 100 °C for 8 hours with stirring.
o Monitor the reaction progress by TLC or LC-MS.

o After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a
pad of Celite.

o Wash the filtrate with water and brine, then dry over anhydrous MgSOQOa.

o Concentrate the organic layer under reduced pressure and purify the crude product by
flash column chromatography to yield 4-ethyl-2-(piperidin-1-yl)pyridine.[7]
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Catalytic Cycle of Buchwald-Hartwig Amination
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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl
halide. This reaction provides a straightforward route to 2-alkynyl-4-ethylpyridines, which are
valuable intermediates in the synthesis of various bioactive molecules.[8]

Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridines with
Terminal Alkynes

Co-

Cataly Base _ )
catalys . Solven Temp. Time Yield
Entry Alkyne st (equiv.
t t (°C) (h) (%)*
(mol%) )
(mol%)
Phenyla PdCIlz(P
EtsN
1 cetylen Phs)2 Cul (10) THF 50 12 ~89
(3.0
e 5)
4- Pd(CFs EtsN
2 Ethynylt COO)2 Cul (5) (excess DMF 100 3 ~87
oluene (2.5) )
1- PdCl2(P
EtasN ]
3 Heptyn  Phs)2 Cul (10) THF 50 12 High
(3.0
e ®)
(Trimet
_ PdCIz(P
hylsilyl) DIPEA
4 Phs)2 Cul (10) DMF 50 8 ~95
acetyle (2.0)
(5)
ne

*Yields are based on studies with analogous bromopyridines.[8][9]

Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-ethylpyridine with
Phenylacetylene

o Materials:
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o 2-Bromo-4-ethylpyridine (1.0 mmol, 1.0 equiv)

o Phenylacetylene (1.1 mmol, 1.1 equiv)

o Bis(triphenylphosphine)palladium(ll) dichloride (PdClz(PPhs)z2) (0.05 mmol, 5 mol%)
o Copper(l) iodide (Cul) (0.1 mmol, 10 mol%)

o Triethylamine (EtsN) (3.0 mmol, 3.0 equiv)

o Anhydrous Tetrahydrofuran (THF) (10 mL)

o Argon or Nitrogen gas

o Schlenk flask and magnetic stir bar

Procedure:

[¢]

To a dry Schlenk flask, add 2-Bromo-4-ethylpyridine, PdCIlz(PPhs)z, and Cul.

o Evacuate and backfill the flask with an inert gas three times.

o Add anhydrous and degassed THF and triethylamine via syringe.

o Add phenylacetylene dropwise to the reaction mixture.

o Stir the reaction at room temperature for 2 hours and then heat to 50 °C for 12 hours.
o Monitor the reaction progress by TLC.

o Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of
Celite.

o Wash the filtrate with saturated aqueous NHa4Cl, saturated aqueous NaHCOs, and brine.
o Dry the organic layer over anhydrous Na2SOa4 and concentrate in vacuo.

o Purify the crude product by flash column chromatography on silica gel to afford 4-ethyl-2-
(phenylethynyl)pyridine.[8]
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Applications in Drug Discovery

Derivatives of 2-bromo-4-alkylpyridines are prevalent in a variety of biologically active
compounds, including kinase inhibitors, which are a major class of anticancer drugs.

Kinase Inhibitor Synthesis

The 2-amino-4-alkylpyridine scaffold is a key component in the synthesis of inhibitors for
several protein kinases, such as Polo-like kinase 4 (PLK4) and Anaplastic Lymphoma Kinase
(ALK), which are implicated in cancer progression.

PLK4 Signaling Pathway and Inhibition

PLK4 is a master regulator of centriole duplication, and its overexpression is common in many
cancers. Inhibitors derived from 2-aminopyridine scaffolds can bind to the ATP-binding pocket
of PLK4, preventing its kinase activity and leading to cell cycle arrest and apoptosis.

PLK4 Signaling
PLK4 f ________ ;
l
l
promotes Iead!ls to inhibits
; Inhibition

2-Aminopyridine

Centriole Duplication G1 Arrest Derivative
(e.g., from 2-Bromo-4-ethylpyridine)
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Caption: Inhibition of the PLK4 signaling pathway by 2-aminopyridine derivatives.
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ALK Signaling Pathway and Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively
activated through genetic alterations, drives the growth of several cancers. Small molecule
inhibitors, often containing a substituted pyridine core, can block the ALK signaling cascade,
which includes downstream effectors like the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

[1]
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Caption: Inhibition of the ALK signaling pathway by pyridine-based inhibitors.

Conclusion

2-Bromo-4-ethylpyridine is a highly valuable and versatile building block in modern organic
synthesis. Its utility in key cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-
Hartwig, and Sonogashira reactions provides efficient access to a wide array of substituted
pyridine derivatives. These derivatives are important scaffolds for the development of new
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therapeutic agents, particularly in the area of oncology. The protocols and data presented
herein serve as a guide for researchers to effectively utilize 2-Bromo-4-ethylpyridine in their
synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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